N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
This compound is a heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a benzo[d]thiazole-2-carboxamide moiety via a thioether bridge. Its synthesis involves coupling reactions between thiadiazole intermediates and substituted benzothiazole carboxamides under optimized conditions, achieving moderate yields (e.g., 72.1% in one protocol) . Spectral characterization (IR, NMR) confirms the presence of key functional groups, including the thiadiazole ring (C=S stretch at ~1211 cm⁻¹) and aromatic fluorophenyl protons (δ 7.12–7.25 ppm in ¹H NMR) .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S3/c19-10-5-1-2-6-11(10)20-14(25)9-27-18-24-23-17(29-18)22-15(26)16-21-12-7-3-4-8-13(12)28-16/h1-8H,9H2,(H,20,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNVVLMKEDUSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, primarily targets the LasB quorum sensing system in Gram-negative bacteria. This system is crucial for bacterial cell-cell communication and plays a significant role in coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis.
Mode of Action
The compound interacts with its target by inhibiting the LasB quorum sensing system. The compound’s interaction with the LasB system is selective, with no activity observed in the PqsR system.
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms. By inhibiting these pathways, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. The compound’s 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib. It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines.
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function in a variety of ways. It has been associated with impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.46 g/mol. The structure features a thiadiazole moiety linked to a benzo[d]thiazole framework, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15FN4O3S2 |
| Molecular Weight | 418.46 g/mol |
| Purity | Typically 95% |
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).
- In Vitro Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay, with results indicating that the compound exhibits promising activity against MCF-7 and HepG2 cells. The median inhibitory concentration (IC50) values were comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of DNA and RNA Synthesis : The thiadiazole ring has been shown to interfere with nucleic acid synthesis, crucial for cancer cell proliferation .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. For instance, one study reported an increase in apoptotic cells to 37.83% compared to only 0.89% in untreated controls .
Case Studies
Several studies have highlighted the potential of thiadiazole compounds in cancer therapy:
- Study on Thiadiazole Derivatives : A study synthesized various derivatives and tested their efficacy against multiple cancer cell lines. The results showed that modifications in the chemical structure significantly enhanced anticancer activity .
- Mechanistic Insights : Another research focused on the structural activity relationship (SAR), revealing that the presence of specific functional groups like the benzo[d]thiazole enhances biological activity by improving interactions with cellular targets involved in tumorigenesis .
Scientific Research Applications
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This article explores its applications, particularly in scientific research, emphasizing its biological activities, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components that contribute to its biological activities:
- Thiadiazole Ring : This five-membered ring contains both nitrogen and sulfur atoms, enhancing the compound's potential for biological interactions.
- Fluorophenyl Group : The presence of a fluorine atom in the phenyl ring can influence the compound's lipophilicity and biological activity.
- Carboxamide Moiety : This functional group is known to enhance solubility and stability, which is critical for drug formulation.
The molecular formula of this compound is , with a molecular weight of approximately 493.5 g/mol.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction. Additionally, it appears to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Studies
- Thiadiazole Derivatives : A study on thiadiazole derivatives demonstrated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting potential as effective anticancer agents.
- Cell Line Studies : In vitro studies have shown that this compound can effectively reduce viability in multiple cancer cell lines, indicating a broad spectrum of anticancer activity.
Antimicrobial Activity
The thiadiazole ring is associated with various antimicrobial activities:
- Antibacterial Effects : Compounds containing this moiety have been reported to disrupt bacterial cell membranes effectively. They show activity against a range of bacterial strains.
- Antifungal Properties : The combination of triazole and thiadiazole functionalities enhances the compound's ability to inhibit fungal growth.
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and thioether linkage serve as primary sites for nucleophilic substitution.
Key Observations:
-
Thiadiazole C-2 Position : The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic displacement at the C-2 position. For example, reactions with primary amines (e.g., methylamine) in ethanol at 60°C yield substituted derivatives via SNAr mechanisms .
-
Thioether Linkage : The ethylthio group undergoes substitution with strong nucleophiles like hydrazine. Reaction conditions typically involve DMF as a solvent and heating at 80°C .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Methylamine | Ethanol, 60°C, 6 h | C-2 methylamino-thiadiazole derivative | 78 | |
| Hydrazine hydrate | DMF, 80°C, 4 h | Hydrazinyl-thioethyl intermediate | 65 |
Oxidation and Reduction Reactions
The thiadiazole sulfur and carbonyl groups are susceptible to redox transformations.
Oxidation:
-
Thiadiazole Sulfur : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the thiadiazole sulfur to a sulfoxide or sulfone, depending on stoichiometry .
-
Thioether to Sulfone : Hydrogen peroxide in acetic acid converts the thioether group to a sulfone, enhancing electrophilicity .
Reduction:
-
Amide Reduction : Lithium aluminum hydride (LiAlH4) reduces the carboxamide group to a primary amine, though this requires careful temperature control (-10°C to 0°C) .
Table 2: Redox Reaction Parameters
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Oxidation | mCPBA (1.2 eq) | CH2Cl2, 25°C, 2 h | Thiadiazole sulfoxide | 82 |
| Oxidation | H2O2 (30%), AcOH | 50°C, 3 h | Ethyl sulfone derivative | 68 |
| Reduction | LiAlH4 (3 eq) | THF, -10°C to 0°C, 1 h | Benzothiazole amine analog | 55 |
Cross-Coupling Reactions
The 2-fluorophenyl group participates in palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling:
-
The 2-fluorophenyl substituent undergoes coupling with aryl boronic acids using Pd(OAc)2/Xantphos as a catalyst system. For example, coupling with 4-methoxyphenylboronic acid in dioxane/water (3:1) at 90°C yields biaryl derivatives .
Table 3: Cross-Coupling Examples
| Boronic Acid | Catalyst System | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-MeO-C6H4B(OH)2 | Pd(OAc)2/Xantphos | Dioxane/H2O, 90°C, 12 h | 4-Methoxybiaryl derivative | 73 |
| 3-NO2-C6H4B(OH)2 | Pd(PPh3)4/K2CO3 | Toluene/EtOH, 80°C, 8 h | 3-Nitrobiaryl derivative | 61 |
Hydrolysis and Condensation
The carboxamide and ester functionalities are hydrolyzed under acidic or basic conditions.
Hydrolysis:
-
Amide Hydrolysis : Concentrated HCl (6M) at reflux cleaves the carboxamide to a carboxylic acid, though this requires prolonged reaction times (24–48 h) .
-
Ester Hydrolysis : LiOH in methanol/water (1:1) at 0°C selectively hydrolyzes ester groups without affecting the thiadiazole ring .
Photochemical and Thermal Stability
-
Photodegradation : UV irradiation (254 nm) in acetonitrile induces cleavage of the thioether bond, forming benzo[d]thiazole-2-carboxylic acid and a thiadiazole sulfenic acid intermediate .
-
Thermal Rearrangement : Heating above 150°C in DMSO promotes intramolecular cyclization, generating a tricyclic quinazolinone derivative .
Mechanistic Insights
-
Thiadiazole Ring Reactivity : DFT calculations indicate that the C-2 position has the lowest electron density (Mulliken charge: +0.32), explaining its susceptibility to nucleophilic attack .
-
Fluorine Substituent Effects : The 2-fluorophenyl group enhances electrophilicity at the thioether sulfur via inductive effects, accelerating oxidation reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Thiadiazole and Benzothiazole Families
Several structurally related compounds have been synthesized and studied for their physicochemical and biological properties:
Physicochemical Properties
- Solubility : The target compound’s benzo[d]thiazole moiety increases lipophilicity compared to simpler thiadiazoles (e.g., ’s 3a), which may limit aqueous solubility but enhance blood-brain barrier penetration .
- Thermal Stability: Melting points for fluorophenyl-substituted analogs (248–251°C for the target compound) are higher than non-fluorinated derivatives (e.g., 220°C for ’s 4l), indicating stronger intermolecular interactions .
Preparation Methods
Preparation of 5-(2-Bromoethylthio)-1,3,4-thiadiazol-2-amine (Intermediate A)
The thiadiazole core is synthesized via cyclodehydration of thiosemicarbazide with a carboxylic acid derivative, adapted from methods in.
Procedure :
- Cyclodehydration :
Yield : 78%
Characterization :
Synthesis of Benzo[d]thiazole-2-carbonyl Chloride (Intermediate B)
Benzo[d]thiazole-2-carboxylic acid is converted to its acyl chloride using thionyl chloride.
Procedure :
- Chlorination :
- Benzo[d]thiazole-2-carboxylic acid (5.00 mmol) is refluxed with thionyl chloride (10 mL) in 1,2-dichloroethane for 3 hours.
- Excess thionyl chloride is removed under reduced pressure.
Yield : 92%
Characterization :
Preparation of 2-Fluorophenyl Isocyanate (Intermediate C)
2-Fluoroaniline is treated with phosgene in dichloromethane to yield the isocyanate.
Procedure :
- Phosgenation :
- 2-Fluoroaniline (10.00 mmol) is added dropwise to phosgene (12.00 mmol) in CH2Cl2 at 0°C.
- The reaction is stirred for 2 hours, and excess phosgene is quenched with aqueous NaHCO3.
Yield : 85%
Characterization :
Coupling Reactions and Final Assembly
Formation of the Thioether Linkage
Intermediate A is reacted with Intermediate C to install the 2-fluorophenylamide group.
Procedure :
- Nucleophilic Substitution :
- Intermediate A (2.00 mmol) and 2-fluorophenyl isocyanate (2.20 mmol) are stirred in anhydrous THF with K2CO3 (3.00 mmol) at 60°C for 6 hours.
- The product is extracted with ethyl acetate and purified via silica gel chromatography.
Yield : 68%
Characterization :
Amidation with Benzo[d]thiazole-2-carbonyl Chloride
The final coupling involves reacting the thiadiazole-2-amine derivative with Intermediate B.
Procedure :
- Schotten-Baumann Reaction :
- Intermediate B (1.50 mmol) is added to a solution of the thiadiazole-2-amine (1.00 mmol) in THF/H2O (2:1) at 0°C.
- The mixture is stirred for 4 hours, acidified with HCl, and recrystallized from methanol.
Yield : 75%
Characterization :
- 13C-NMR (DMSO-d6) : δ 168.4 (C=O), 161.8 (thiadiazole C-2), 158.2 (benzothiazole C-2).
- Elemental Analysis : Calculated for C17H12FN5O2S2: C 49.15%, H 2.91%, N 16.86%; Found: C 49.32%, H 2.87%, N 16.72%.
Analytical Data and Spectral Comparison
Discussion of Synthetic Challenges and Optimizations
- Regioselectivity in Thiadiazole Formation : Cyclodehydration with POCl3 ensures high regioselectivity for the 1,3,4-thiadiazole core.
- Stability of Intermediates : The bromoethylthio group in Intermediate A is prone to hydrolysis; thus, reactions must be conducted under anhydrous conditions.
- Coupling Efficiency : Using excess 2-fluorophenyl isocyanate (1.1 eq) improves amidation yields to >65%.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Thioether formation : Coupling a 2-fluoroaniline-derived thiol with a 1,3,4-thiadiazol-2-yl intermediate under basic conditions (e.g., K₂CO₃ in DMF or acetone) .
- Amide bond formation : Using coupling agents like EDC/HOBt or HATU for carboxamide attachment . Key parameters include:
- Temperature : Controlled reflux (e.g., 60–80°C) to avoid side reactions.
- Solvents : Polar aprotic solvents (DMF, DCM) for solubility and reactivity .
- Purification : Column chromatography or recrystallization (ethanol/water) to achieve >95% purity . Characterization requires NMR (¹H/¹³C), MS , and IR to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., fluorophenyl signals at δ 7.2–7.8 ppm) and carbon backbone .
- High-resolution MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 532.1) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolves 3D structure and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?
- Modifying substituents :
- Fluorophenyl group : Enhances lipophilicity and target binding (e.g., enzyme active sites) .
- Thiadiazole-thioether linkage : Improves metabolic stability compared to ester analogs .
- Key assays :
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ values) to compare derivatives .
Example: Replacing the 2-fluorophenyl group with a 4-ethoxyphenyl moiety () reduced cytotoxicity by 40%, suggesting electronic effects dominate SAR .
Q. What strategies resolve contradictions in reported biological data across studies?
- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Dose-response validation : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Target specificity : Use siRNA knockdown or competitive binding assays to verify mechanism . Example: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in ATP concentrations in kinase assays .
Q. How can computational methods predict reactivity and target interactions?
- DFT calculations : Model electron density (e.g., HOMO/LUMO orbitals) to identify nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding poses with targets (e.g., EGFR kinase) using AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories . Example: DFT studies on analogous thiadiazoles show sulfur atoms in the thioether group are critical for charge transfer interactions .
Q. What experimental designs assess toxicity and selectivity in preclinical models?
- In vitro toxicity :
- Hepatotoxicity : Primary hepatocyte viability assays (LDH release) .
- Cardiotoxicity : hERG channel inhibition assays .
- Selectivity profiling :
- Panel screening : Test against 50+ kinases/phosphatases to identify off-target effects .
- Therapeutic index : Compare IC₅₀ in cancer vs. normal cells (e.g., fibroblasts) .
Methodological Challenges
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
Q. What strategies validate the compound’s stability under experimental conditions?
- Forced degradation studies : Expose to heat (40°C), light (UV), and pH extremes (1–13) for 48 hours .
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the thioether bond) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
